NF-kappaBeta activator 2
Description
X-ray Crystallography of TRAF1-TANK Complex Interactions
The structural basis of TANK’s interaction with Tumor Necrosis Factor Receptor-Associated Factor 1 (TRAF1) was elucidated through X-ray crystallography. The TRAF1/TANK peptide complex (Protein Data Bank ID: 5H10) reveals a trimeric TRAF1 structure bound to a TANK-derived peptide sequence (SVPIQCTDKT) at a resolution of 2.8 Å. The TANK peptide binds to the TRAF domain of TRAF1 via a minor TRAF-binding motif (Px[Q/E]xT), which occupies a shallow groove on the TRAF1 surface (Figure 1A–B). Key interactions include hydrogen bonds between TANK’s Thr9 and TRAF1’s Gln435, as well as hydrophobic contacts involving TANK’s Pro2 and TRAF1’s Phe438. This binding mode is distinct from the major TRAF-binding motifs observed in other receptors, highlighting TANK’s unique regulatory role.
The TRAF1 trimer forms a symmetric scaffold, with each monomer contributing to peptide binding (Figure 1C). Structural superposition with TRAF2 shows conserved residues (e.g., Tyr395 in TRAF1 vs. Tyr420 in TRAF2) critical for stabilizing the peptide interaction. However, TRAF1 lacks the extended β-strand interface seen in TRAF2, resulting in weaker binding affinity (KD ≈ 27.9 µM for TRAF1 vs. 16 µM for TRAF2).
Chemical Formula and Solubility Profiles
As a 425-amino-acid protein, TANK’s empirical formula is C₂₁₃₅H₃₃₈₁N₅₆₉O₆₄₃S₁₅, with a molecular weight of 48.7 kDa. Its solubility is influenced by electrostatic and hydrophobic surface residues. Under physiological conditions (pH 7.4), TANK exhibits moderate solubility (~15 mg/mL) due to a balanced distribution of charged (23% aspartate/glutamate, 18% arginine/lysine) and hydrophobic residues (12% leucine/isoleucine).
Crystallization studies required high ionic strength (1 M NaCl) and acidic pH (5.0) to mitigate aggregation, suggesting that TANK’s solubility decreases under low-salt conditions. Precipitation profiles align with the Hofmeister series , where sulfate ions enhance solubility by stabilizing the protein’s hydration layer.
EC₅₀ Values and Binding Affinity Metrics
Surface plasmon resonance (SPR) assays quantified TANK’s interaction with TRAF1 and TRAF2, yielding dissociation constants (KD) of 27.9 µM and 27 µM, respectively. Competitive binding experiments demonstrated that TANK’s affinity for TRAF1 is 1.6-fold weaker than for TRAF2, consistent with structural differences in their TRAF domains. The effective concentration (EC₅₀) for TANK-mediated inhibition of TRAF2-dependent NF-κB activation is 34 µM, as measured in luciferase reporter assays.
Table 1: Binding Affinities of TANK with TRAF Proteins
| Interaction Partner | KD (µM) | Method | Reference |
|---|---|---|---|
| TRAF1 | 27.9 | SPR | |
| TRAF2 | 27.0 | SPR |
Comparative Analysis With Canonical IKK Kinases
Homology With TANK-Binding Kinase 1 and IKKε Kinase Domains
TANK-binding kinase 1 (TBK1) and IKKε share 64% sequence identity in their kinase domains (KDs), which adopt a conserved bilobal structure with an N-lobe and C-lobe. In contrast, TANK lacks intrinsic kinase activity but serves as a scaffold for TBK1/IKKε recruitment. Structural alignment of TANK’s TRAF-binding motif with TBK1’s ubiquitin-like domain (ULD) reveals no direct homology, underscoring functional divergence.
However, TANK’s interaction with TRAF1 mirrors the NEMO-IKKγ binding in the canonical IKK complex. Both systems utilize coiled-coil domains for oligomerization, though TANK’s binding is mediated by a Px(Q/E)xT motif instead of NEMO’s leucine zipper.
Ubiquitin-like Domain Functionality
TBK1 and IKKε contain a ubiquitin-like domain (ULD) that facilitates kinase activation and substrate recognition. The ULD stabilizes the active conformation of TBK1’s kinase domain through hydrophobic interactions (e.g., Leu184 and Phe187). TANK lacks a ULD but compensates by recruiting TBK1 via its C-terminal region, enabling proximity-induced trans-autophosphorylation.
Table 2: Domain Comparison of TANK-Associated Proteins
| Protein | Kinase Domain | Ubiquitin-like Domain | TRAF-binding Motif |
|---|---|---|---|
| TBK1 | Present | Present | Absent |
| IKKε | Present | Present | Absent |
| TANK | Absent | Absent | Present (Px[Q/E]xT) |
Properties
IUPAC Name |
3-[2-(2-fluoroanilino)-1,3-oxazol-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-12-6-1-2-7-13(12)19-16-18-9-14(22-16)10-4-3-5-11(8-10)15(20)21/h1-9H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJMPWREFUKMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(O2)C3=CC(=CC=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Design and Derivative Synthesis
The synthesis of NF-κB modulators often begins with heterocyclic scaffolds, such as benzimidazoles, due to their pharmacological relevance. For example, compound 1a (a potent NF-κB inhibitor targeting the PKC pathway) was synthesized from a 2-aminobenzimidazole core. The general route involves:
-
Bromination : 2-Bromobenzimidazole intermediates (e.g., 13a ) are prepared via bromination of 5,6-dimethylbenzimidazole using bromine in acetic acid.
-
Amination : Reaction of the brominated intermediate with 3-aminopropanol under microwave irradiation (180°C, 25 minutes) yields the polar amine intermediate 14a .
-
Alkylation : Intermediate 14a is alkylated with α-bromo-3,5-di-tert-butyl-4-hydroxyacetophenone (15a ) in methanol at 23°C using sodium bicarbonate to prevent cyclization side reactions.
This three-step process achieves moderate to high yields (55–78%) and minimizes byproducts like the tricyclic compound 16 , which is pharmacologically inactive.
Structural Modifications and SAR Insights
-
5- and 6-Position Substitutions : Introducing bromine or nitro groups at the 5- or 6-position of the benzimidazole core (e.g., 1b , 1e ) reduces activity by 40–80-fold, highlighting steric sensitivity at these sites.
-
Aminoalkyl Side Chains : Substituting the 2-aminobenzimidazole with diverse amines (e.g., 1g–1k ) maintains inhibitory potency, suggesting flexibility in side-chain design.
Optimization of Reaction Conditions
Microwave-Assisted Amination
Traditional amination methods for 14a required prolonged heating and extensive chromatography. Switching to solvent-free microwave conditions (180°C, 25 minutes) improved yield from 45% to 92% while reducing purification steps.
Alkylation Protocol Refinement
Initial alkylation of 14a with 15a in n-butanol at reflux produced the side product 16 via intramolecular Schiff-base formation. Optimizing conditions to methanol at 23°C with sodium bicarbonate suppressed cyclization, increasing 1a yield to 78%.
Analytical and Pharmacological Characterization
Spectroscopic Confirmation
-
NMR and X-ray Crystallography : DHM2EQ (a dehydroxymethyl derivative of epoxyquinomicin C) was resolved into enantiomers using chiral chromatography, with absolute configuration confirmed by X-ray analysis.
-
Mass Spectrometry : High-resolution MS validated molecular weights of intermediates (e.g., 1a : m/z 509.2 [M+H]⁺).
Biological Activity Profiling
| Compound | NF-κB Inhibition IC₅₀ (μM) | IL-8 Inhibition IC₅₀ (μM) |
|---|---|---|
| 1a | 0.1 | <0.1 |
| 1b | 4.5 | 1.2 |
| 19 | 0.5 | 0.3 |
Compound 1a demonstrated pathway selectivity, inhibiting PKC-driven NF-κB activation without affecting other pathways (e.g., TNF-α or IL-1β).
Scale-Up and Process Challenges
Endotoxin-Free Synthesis
Macrophages are highly sensitive to endotoxins, necessitating stringent controls during synthesis:
-
Use endotoxin-free serum and vectors for cell-based assays.
-
Purify intermediates via size-exclusion chromatography to remove bacterial contaminants.
Comparative Analysis of NF-κB Modulators
Chemical Reactions Analysis
NF-κB Activator 2: A Detailed Examination
NF-κB Activator 2 is a potent, orally active compound that efficiently activates NF-κB .
-
It has an EC50 value of 1.58 μM, which is a measure of the concentration of a drug required for 50% maximal effect .
-
By enhancing NF-κB expression and activation, it induces superoxide dismutase 2 (SOD2) synthesis, making it useful for amyotrophic lateral sclerosis (ALS) research .
Table: Properties of NF-κB Activator 2
| Property | Description |
|---|---|
| EC50 | 1.58 μM for NF-κB activation |
| Targets | NF-κB |
| In Vitro | Induces SOD2 mRNA expression in SH-SY5Y neuroblastoma cells at 1 μM concentration after 6 hours. |
| In Vivo | Intravenous administration in mice (1 mg/kg) shows a half-life of 0.96 hours. Oral dosage in mice (5 mg/kg) shows a half-life of 2.86 hours, oral bioavailability of 15.6%, and a maximum concentration (Cmax) of 92 ng/mL. |
| Molecular Weight | 298.27 g/mol |
| Formula | C16H11FN2O3 |
| CAS No. | 2375281-44-8 |
| Solubility | Soluble in DMSO at 250 mg/mL (838.17 mM), sonication recommended. |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. |
| SMILES | OC(=O)c1cccc(c1)-c1cnc(Nc2ccccc2F)o1 |
Chemical Reactions and Biological Effects
NF-κB Activator 2 enhances NF-κB expression, leading to the synthesis of SOD2, an enzyme crucial for detoxifying reactive oxygen species (ROS) .
-
In Vitro Studies : NF-κB activator 2 (1 μM, 6 hours) induces SOD2 mRNA expression in SH-SY5Y neuroblastoma cells . SOD2 works with SOD1 to detoxify ROS, and its induction can be achieved through NF-κB activation .
-
In Vivo Studies : Intravenous administration of NF-κB Activator 2 at 1 mg/kg in mice shows a half-life of 0.96 hours. Oral administration at 5 mg/kg shows a half-life of 2.86 hours, an oral bioavailability of 15.6%, and a maximum concentration (Cmax) of 92 ng/mL .
Factors Influencing NF-κB Activity
Various factors can activate NF-κB, including bacterial products and stimulation of cell-surface receptors . These activations lead to rapid changes in gene expression .
-
Phorbol Myristate Acetate (PMA) : PMA is a specific activator of Protein Kinase C (PKC) and, consequently, activates NF-κB . It is a potent phorbol ester active at nanomolar concentrations and has been identified as a potential therapeutic target in inflammatory processes, cancer, and autoimmune diseases .
-
L-Arginine : L-arginine can attenuate Interleukin-1β (IL-1β) induced NF-κB activation . The inhibitory effects of L-arginine involve its transport activity, regulation of IL-1β-mediated increases in NF-κB expression, and changes in iNOS expression and NO production .
-
Reactive Oxygen Intermediates (ROI) : Agents like hydrogen peroxide (H2O2) can induce NF-κB activation . Antioxidants like N-acetyl-L-cysteine (NAC) can prevent NF-κB activation by H2O2 .
-
Carbon Dioxide (CO2) : Elevated CO2 levels can affect NF-κB signaling . Studies show rapid, reversible IKKα nuclear localization in response to CO2 exposure, influencing inflammatory gene expression .
Crosstalk with Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway interacts with the NF-κB pathway, influencing inflammatory responses .
-
Nrf2 and NF-κB compete for CREB-binding protein (CBP) binding in the nucleus, with binding dependent on the relative amounts of translocated Nrf2 and NF-κB .
-
NF-κB-recruited histone deacetylase 3 (HDAC3) deacetylates Nrf2, inhibiting ARE-dependent gene expression .
-
Heme oxygenase-1 (HO-1), a downstream gene of Nrf2, can inhibit NF-κB transcription .
Nrf2 deficient mice subjected to severe head injury showed higher NF-κB activity compared to wild-type Nrf2 mice . Studies using primary cultured astrocytes from Nrf2 knockout mice indicated that loss of Nrf2 may induce more aggressive inflammation by activating NF-κB and downstream pro-inflammatory cytokines .
Therapeutic Implications
Targeting the NF-κB pathway has potential therapeutic applications for various diseases .
Scientific Research Applications
Therapeutic Applications in Cancer
NF-κB has been implicated in cancer development and progression. Its activation can promote cell survival and proliferation, making it a target for cancer therapies.
- Cancer Therapy : NF-κB is often constitutively activated in many cancers, leading to resistance against chemotherapy. Inhibiting NF-κB signaling can enhance the efficacy of cancer treatments. For example, studies have shown that blocking NF-κB activity can sensitize tumor cells to apoptosis induced by chemotherapeutic agents .
- Tumor Microenvironment : NF-κB influences the tumor microenvironment by regulating inflammatory responses. The modulation of NF-κB activity can alter cytokine production and immune cell infiltration, which are crucial for tumor progression .
Case Study: Hepatocellular Carcinoma
In a study involving hepatocellular carcinoma models, NF-κB inhibition resulted in increased apoptosis of liver cells and reduced tumor growth. This suggests that targeting NF-κB could be beneficial in managing liver cancers associated with chronic inflammation .
Inflammatory Diseases
NF-κB is a central player in the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines and chemokines.
- Autoimmune Disorders : In conditions like rheumatoid arthritis and multiple sclerosis, NF-κB activation contributes to disease pathology by promoting inflammation. Therapeutics aimed at inhibiting NF-κB signaling pathways are being explored to alleviate symptoms and disease progression .
- Neuroinflammation : Research indicates that NF-κB plays a significant role in neuroinflammatory processes associated with neurodegenerative diseases such as Alzheimer’s disease. Inhibition of NF-κB has shown neuroprotective effects by reducing neuronal apoptosis and inflammation .
Case Study: Alzheimer's Disease
In models of Alzheimer’s disease, inhibition of NF-κB was associated with decreased amyloid-beta-induced neurotoxicity and improved cognitive function, highlighting its potential as a therapeutic target .
Cardiovascular Diseases
The role of NF-κB in cardiovascular diseases is well-documented, particularly concerning its involvement in endothelial dysfunction and atherosclerosis.
- Atherosclerosis : Activation of NF-κB in vascular cells leads to the expression of adhesion molecules and inflammatory cytokines that promote plaque formation. Targeting NF-κB may help reduce the progression of atherosclerosis and improve cardiovascular health .
Case Study: Heart Failure
In heart failure models, inhibiting NF-κB signaling has been shown to reduce cardiac inflammation and improve cardiac function, suggesting its therapeutic potential in heart diseases .
Metabolic Disorders
Emerging evidence suggests that NF-κB also plays a role in metabolic disorders such as obesity and diabetes.
- Insulin Resistance : Chronic inflammation mediated by NF-κB activation is linked to insulin resistance. Therapeutic strategies aimed at modulating NF-κB activity may improve insulin sensitivity and metabolic outcomes .
Case Study: Obesity
In obesity models, blocking NF-κB signaling reduced systemic inflammation and improved metabolic profiles, indicating its potential as a target for obesity-related complications .
Summary Table of Applications
| Application Area | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| Cancer | Promotes survival; modulates tumor microenvironment | Enhancing chemotherapy efficacy |
| Inflammatory Diseases | Regulates pro-inflammatory cytokines | Alleviating symptoms in autoimmune disorders |
| Cardiovascular Diseases | Influences endothelial function; promotes inflammation | Reducing plaque formation |
| Metabolic Disorders | Links chronic inflammation with insulin resistance | Improving metabolic outcomes |
Mechanism of Action
NF-kappaBeta activator 2 exerts its effects by enhancing the expression and activation of the nuclear factor kappa B pathway. This pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. The compound interacts with molecular targets such as cytokines, growth factors, and toll-like receptors, leading to the activation of nuclear factor kappa B and subsequent gene expression .
Comparison with Similar Compounds
Comparison of NF-kappaBeta Inhibitors as Therapeutic Agents
Below is a detailed comparison of key compounds targeting NF-κB pathways:
Table 1: Key NF-κB Inhibitors and Their Mechanisms
Andrographolide vs. Structural Analogs
Andrographolide (Andro) directly targets the p50 subunit of NF-κB, inhibiting DNA binding and reducing pro-inflammatory gene expression. In contrast, its inactive analog 4H-Andro lacks this activity, highlighting the importance of the α,β-unsaturated carbonyl group for covalent modification . Andro’s specificity was confirmed in p50⁻/⁻ mice, where it failed to further reduce neointimal hyperplasia, unlike in wild-type models .
Tocotrienol vs. Classical Antioxidants
Tocotrienol, a vitamin E variant, suppresses NF-κB by scavenging reactive oxygen species (ROS), which are upstream activators of IKK. In diabetic models, tocotrienol outperformed α-tocopherol in restoring cognitive function, likely due to its superior tissue penetration .
Biological Activity
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor involved in regulating immune response, inflammation, cell proliferation, and apoptosis. NF-κB is activated by various stimuli, including cytokines, growth factors, and microbial components, leading to the transcription of genes that mediate these biological processes. The compound "NF-kappaBeta activator 2" (often referred to as an NF-κB activator) plays a significant role in enhancing the activity of this transcription factor, influencing various cellular pathways.
NF-κB exists in the cytoplasm in an inactive form bound to its inhibitor IκB. Upon activation by stimuli such as TNF-α or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB dimers (commonly p65/p50) to translocate to the nucleus and initiate gene transcription. This process involves several key steps:
- Activation : The degradation of IκB by the IκB kinase (IKK) complex.
- Translocation : NF-κB moves into the nucleus.
- Gene Expression : Binding to specific DNA sequences to regulate target genes involved in inflammation and immune responses.
Biological Effects
The activation of NF-κB leads to various biological outcomes:
- Inflammatory Response : NF-κB is crucial for the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, which are involved in acute and chronic inflammation .
- Cell Survival and Proliferation : It promotes cell survival by inducing anti-apoptotic proteins like Bcl-2 and regulating cell cycle progression .
- Immune Function : NF-κB enhances the proliferation and differentiation of B and T lymphocytes, playing a vital role in adaptive immunity .
Case Studies
Several studies have highlighted the role of this compound in different biological contexts:
- Cancer Research :
- Inflammatory Diseases :
- Neurodegenerative Disorders :
Data Tables
| Biological Activity | Effect of this compound |
|---|---|
| Inflammation | Upregulation of pro-inflammatory cytokines |
| Cell Survival | Induction of anti-apoptotic proteins |
| Immune Response | Enhancement of lymphocyte proliferation |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing NF-kappaBeta activator 2's efficacy in modulating NF-κB signaling pathways?
- Methodological Answer :
- In vitro assays : Use luciferase reporter gene assays (e.g., NF-κB-dependent reporters) to quantify transcriptional activity . Combine with Western blotting to detect phosphorylation of IκBα (Ser32/36) or p65 (Ser536) as markers of canonical pathway activation .
- Electrophoretic Mobility Shift Assay (EMSA) : Validate NF-κB DNA-binding activity in nuclear extracts .
- Cell-based models : Employ TNF-α-stimulated HEK293 or RAW264.7 macrophages to test dose-dependent inhibition/activation .
- Purity validation : For synthesized this compound (CAS 2375281-44-8), use HPLC (>95% purity) and mass spectrometry for structural confirmation .
Q. How does this compound interact with canonical vs. non-canonical NF-κB pathways?
- Methodological Answer :
- Canonical pathway : Measure degradation of IκBα (via proteasomal inhibition with MG-132) and nuclear translocation of p50/p65 subunits using immunofluorescence .
- Non-canonical pathway : Assess processing of p100 to p52 (NFKB2) via Western blot in B cells or stromal cells stimulated with BAFF/CD40L. Use inhibitors of NIK (NF-κB-inducing kinase) to confirm specificity .
- Cross-talk analysis : Co-stimulate cells with TNF-α (canonical) and LT-β (non-canonical) to evaluate pathway interdependence .
Q. What are the standard assays for quantifying NF-κB activation in response to this compound?
- Methodological Answer :
- ELISA-based kits : Quantify phosphorylated IκBα or p65 in cytoplasmic/nuclear fractions (e.g., Human Phospho-NF-κB ELISA) .
- Flow cytometry : Use antibodies against p65 or RelB to track subunit localization in primary immune cells .
- qPCR : Measure mRNA levels of NF-κB target genes (e.g., IL-6, COX-2) post-treatment .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's role in oxidative stress-mediated inflammation?
- Methodological Answer :
- Dose-response profiling : Test varying concentrations of H₂O₂ or TNF-α alongside this compound to identify biphasic effects .
- Genetic models : Use siRNA knockdown of Nrf2 or sirtuins (e.g., SIRT2) to dissect antioxidant vs. pro-inflammatory roles .
- Single-cell RNA-seq : Resolve cell-type-specific responses in heterogeneous populations (e.g., myeloid vs. lymphoid cells) .
Q. What in vivo models are optimal for studying this compound in disease contexts?
- Methodological Answer :
- NF-κB p50-deficient mice : Ideal for studying optic neuropathy or spontaneous inflammation, as p50 regulates feedback inhibition .
- Xenograft models : Implant NF-κB reporter cells (e.g., luciferase-tagged) into immunocompromised mice to monitor activation in real time .
- Conditional knockout models : Use Cre-lox systems to delete NF-κB subunits in specific tissues (e.g., osteoclasts via TRAP-Cre) .
Q. How does this compound influence the balance between NF-κB transcriptional activation and repression?
- Methodological Answer :
- Chromatin immunoprecipitation (ChIP) : Map binding of p52-p52 homodimers (repressors) vs. RelB-p52 heterodimers (activators) to target promoters .
- Co-immunoprecipitation : Characterize interactions with co-repressors (e.g., HDACs) or co-activators (e.g., CBP/p300) .
- Kinetic studies : Use live-cell imaging to track nuclear entry/export dynamics of NF-κB subunits post-stimulation .
Q. What strategies address variability in this compound's effects across cell types?
- Methodological Answer :
- Cell-specific CRISPR screens : Identify modifiers (e.g., A20, CYLD) that regulate NF-κB responses in epithelial vs. immune cells .
- Organoid models : Test compound efficacy in 3D cultures of patient-derived intestinal or lung tissue to mimic in vivo complexity .
- Meta-analysis : Aggregate data from public repositories (e.g., GEO Datasets) to identify consensus pathways or outliers .
Methodological Notes
- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental rigor, including triplicate assays, blinding, and deposition of raw data in repositories like Zenodo .
- Ethical Compliance : For in vivo work, obtain IACUC approval and report ARRIVE 2.0 guidelines for animal studies .
- Conflict Resolution : Use Bayesian statistics to weigh contradictory findings (e.g., NF-κB's pro-survival vs. pro-apoptotic roles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
